2-(4-bromo-2-formylphenoxy)-N-(4-methylphenyl)acetamide
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Overview
Description
2-(4-bromo-2-formylphenoxy)-N-(4-methylphenyl)acetamide is an organic compound that features a bromo-substituted phenoxy group and a formyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-formylphenoxy)-N-(4-methylphenyl)acetamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the bromination of a phenol derivative to introduce the bromo group. This is followed by the formylation of the bromo-substituted phenol to obtain the 4-bromo-2-formylphenol intermediate.
Acetamide Formation: The intermediate is then reacted with an appropriate acetamide derivative under controlled conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-2-formylphenoxy)-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The bromo group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: 2-(4-carboxy-2-formylphenoxy)-N-(4-methylphenyl)acetamide.
Reduction: 2-(4-bromo-2-hydroxyphenoxy)-N-(4-methylphenyl)acetamide.
Substitution: 2-(4-substituted-2-formylphenoxy)-N-(4-methylphenyl)acetamide.
Scientific Research Applications
2-(4-bromo-2-formylphenoxy)-N-(4-methylphenyl)acetamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological pathways involving brominated compounds.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2-formylphenoxy)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The bromo and formyl groups can participate in various biochemical reactions, potentially affecting enzyme activity or receptor binding. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromo-2-hydroxyphenoxy)-N-(4-methylphenyl)acetamide
- 2-(4-chloro-2-formylphenoxy)-N-(4-methylphenyl)acetamide
- 2-(4-bromo-2-formylphenoxy)-N-(4-ethylphenyl)acetamide
Uniqueness
2-(4-bromo-2-formylphenoxy)-N-(4-methylphenyl)acetamide is unique due to the presence of both a bromo and a formyl group on the phenoxy ring, which can lead to distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-(4-bromo-2-formylphenoxy)-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO3/c1-11-2-5-14(6-3-11)18-16(20)10-21-15-7-4-13(17)8-12(15)9-19/h2-9H,10H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUTQCFXXVRMLCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Br)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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